bis(1-(3-metil-1H-pirazol-4-il)metanamina) trihidrocloruro

Descripción general

Descripción

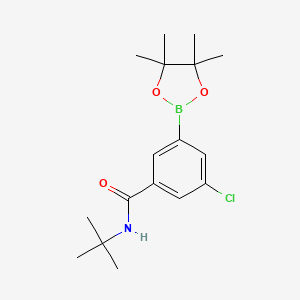

Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is a useful research compound. Its molecular formula is C10H21Cl3N6 and its molecular weight is 331.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante y anticancerígena

Los derivados de pirazol, incluido el bis(1-(3-metil-1H-pirazol-4-il)metanamina) trihidrocloruro, se han estudiado por sus propiedades antioxidantes y anticancerígenas. Estos compuestos han mostrado potencial en la eliminación de radicales libres y la presentación de citotoxicidad contra ciertas líneas celulares cancerosas . Por ejemplo, se han evaluado por su actividad de eliminación de radicales y se han probado in vitro en células de carcinoma colorrectal, lo que indica su potencial como agentes terapéuticos en el tratamiento del cáncer .

Aplicaciones de diodo orgánico emisor de luz (OLED)

El compuesto tiene aplicaciones en el campo de la electrónica orgánica, particularmente en el desarrollo de OLED. Los derivados de pirazol se pueden utilizar para sintetizar complejos de platino (II) que exhiben fluorescencia verde, lo cual es valioso para crear estructuras orgánicas emisoras de luz eficientes . Estos complejos se pueden ajustar para sus parámetros electrónicos y fotofísicos, lo que los hace adecuados para dispositivos fotovoltaicos modernos .

Moduladores de γ-secretasa

En la industria farmacéutica, el this compound está involucrado como un reactivo en la síntesis de aminotiazoles. Estos compuestos actúan como moduladores de γ-secretasa, que son importantes en el contexto de la investigación y la terapia de la enfermedad de Alzheimer .

Inhibidores de JAK2 para trastornos mieloproliferativos

Este derivado de pirazol también se utiliza en la preparación de amino-pirido-indol-carboxamidas, que sirven como posibles inhibidores de JAK2. Los inhibidores de JAK2 son importantes en el tratamiento de los trastornos mieloproliferativos, proporcionando un enfoque terapéutico para estas afecciones .

Inhibidores de la señalización TGF-β1 y A activa

El compuesto es un precursor en la síntesis de derivados de piridina que inhiben la señalización TGF-β1 y A activa. Estas vías de señalización son cruciales en varios procesos biológicos, y su inhibición puede ser beneficiosa para tratar afecciones como la fibrosis y ciertos cánceres .

Inhibidores de la quinasa c-Met para el tratamiento del cáncer

Otra aplicación es la preparación de análogos de MK-2461, que son inhibidores de la quinasa c-Met. Estos inhibidores se exploran por su potencial en la terapia del cáncer, ya que c-Met juega un papel en el crecimiento tumoral y la metástasis .

Mecanismo De Acción

Target of Action

Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride, also known as MPTP hydrochloride, is a chemical compound that has gained significant attention in the field of medical research due to its potential therapeutic effects , suggesting that they may interact with cellular targets involved in cell survival and proliferation.

Mode of Action

This suggests that they may interact with cellular targets in a way that disrupts normal cell function, leading to cell death

Biochemical Pathways

, it is likely that this compound affects pathways involved in cell survival and proliferation

Result of Action

Análisis Bioquímico

Biochemical Properties

Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant and anticancer activities . It interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage. Additionally, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.

Cellular Effects

The effects of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride can activate autophagy proteins as a survival mechanism in cancer cells, leading to p53-mediated apoptosis . This indicates its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride can modulate gene expression by interacting with transcription factors, thereby influencing cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride can have sustained effects on cellular function, including prolonged activation of autophagy and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defenses and reduce oxidative stress . At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . By modulating these pathways, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride can alter cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity, with higher concentrations observed in organelles involved in oxidative stress responses, such as mitochondria.

Subcellular Localization

The subcellular localization of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is critical for its activity and function. This compound has been shown to localize to specific compartments, such as the mitochondria and nucleus . Targeting signals and post-translational modifications direct bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride to these organelles, where it can exert its effects on cellular processes. For example, its accumulation in the mitochondria can enhance antioxidant defenses and reduce oxidative damage, while its presence in the nucleus can modulate gene expression and cell signaling pathways.

Propiedades

IUPAC Name |

(5-methyl-1H-pyrazol-4-yl)methanamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H9N3.3ClH/c2*1-4-5(2-6)3-7-8-4;;;/h2*3H,2,6H2,1H3,(H,7,8);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNQJGXVLNHOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)CN.CC1=C(C=NN1)CN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)

![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)

![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)

![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)

![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)

![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)

![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)

![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)